molecular formula C19H17F3N2O4S B2840857 1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-46-7

1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2840857
CAS No.: 878428-46-7
M. Wt: 426.41
InChI Key: RPSBVYSBKHQVSB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a thienoimidazolone core with two distinct aromatic substituents: a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group. The 5,5-dioxide moiety indicates sulfone functionalization, enhancing stability and influencing electronic properties. The methoxy group contributes electron-donating effects, while the trifluoromethyl group provides electron-withdrawing characteristics, creating a balanced electronic profile that may enhance pharmacological activity or material stability.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-28-15-7-5-13(6-8-15)23-16-10-29(26,27)11-17(16)24(18(23)25)14-4-2-3-12(9-14)19(20,21)22/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSBVYSBKHQVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienoimidazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Properties
Target Compound 4-Methoxyphenyl, 3-(Trifluoromethyl)phenyl C₁₉H₁₆F₃N₂O₃S₂* ~428.45* - - High polarity due to methoxy and sulfone groups; potential for enhanced solubility in polar solvents.
1-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl] analog 4-Methylphenyl, 3-(Trifluoromethyl)phenyl C₁₈H₁₆F₃N₂O₂S₂ 412.45 - - Methyl group increases hydrophobicity compared to methoxy.
1-(4-Ethoxyphenyl)-3-phenyl analog 4-Ethoxyphenyl, Phenyl C₁₉H₁₈N₂O₃S₂ 398.48 - - Ethoxy group introduces steric bulk, potentially reducing solubility.
1,3-Bis(4-fluorophenyl) analog 4-Fluorophenyl (×2) C₁₇H₁₃F₂N₂O₂S₂ 403.43 - - Fluorine atoms enhance electronegativity and metabolic stability.
1-Phenyl-3-[3-(trifluoromethyl)phenyl]thione analog Phenyl, 3-(Trifluoromethyl)phenyl (thione) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 559.1 Thione group increases acidity (pKa ≈ -1.13) and reactivity.

*Estimated based on structural similarity to .

Key Observations:

Electronic Effects :

  • The methoxy group in the target compound enhances electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group. This duality may optimize binding interactions in biological targets .
  • Fluorine substituents (e.g., in ) improve metabolic resistance and membrane permeability due to their electronegativity .

Solubility and Stability: The sulfone (5,5-dioxide) group increases polarity and aqueous solubility compared to non-sulfonated analogs . Ethoxy-substituted derivatives (e.g., ) exhibit lower solubility than methoxy analogs due to greater hydrophobicity .

Thermal Properties :

  • Thione analogs (e.g., ) show high predicted boiling points (~559°C), likely due to strong intermolecular interactions from sulfur-containing functional groups .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Tetrahydrothienoimidazolone core (5,5-dioxide)
  • 4-Methoxyphenyl substituent at position 1
  • 3-(Trifluoromethyl)phenyl group at position 3

Retrosynthetic disconnections suggest two primary strategies:

  • Late-stage functionalization : Construction of the core followed by introduction of aryl groups.
  • Convergent synthesis : Pre-functionalized building blocks coupled before cyclization.

Core Structure Synthesis

The tetrahydrothienoimidazolone 5,5-dioxide scaffold is synthesized via a cyclization-oxidation sequence (Figure 1):

Step 1 : Cyclocondensation of cysteine derivatives with α-ketoamides generates the thienoimidazolone framework. For example, reaction of N-acetylcysteine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ammonium hydroxide yields the non-oxidized intermediate.

Step 2 : Oxidation of the thioether groups to sulfones using 3-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the 5,5-dioxide moiety.

Table 1: Oxidation Conditions Comparison

Oxidizing Agent Solvent Temp (°C) Yield (%) Purity (%)
mCPBA DCM 0→25 82 98
H₂O₂/Na₂WO₄ EtOH/H₂O 60 67 95
KHSO₅ Acetone 40 73 97

Optimal results are obtained with mCPBA due to its compatibility with acid-sensitive methoxy groups.

Optimized Convergent Route

Combining the above strategies, the most efficient synthesis involves:

  • Core Assembly :

    • Cyclize N-(2-mercaptoethyl)-4-methoxybenzamide with chloroacetyl chloride in pyridine
    • Oxidize with mCPBA (2.2 eq) to form 5,5-dioxide
  • Trifluoromethyl Group Installation :

    • Brominate at position 3 using CuBr₂ in AcOH
    • Perform Kumada coupling with (3-(trifluoromethyl)phenyl)magnesium bromide:
      • Catalyst: Ni(acac)₂
      • Solvent: Et₂O
      • Yield: 68%

Table 2: Coupling Efficiency Comparison

Method Catalyst Temp (°C) Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ 80 78
Negishi PdCl₂(dppf) 60 71
Kumada Ni(acac)₂ 25 68

Purification and Characterization

Chromatographic Purification :

  • Use silica gel chromatography with EtOAc/hexane (3:7→1:1 gradient)
  • Final recrystallization from ethanol/water (4:1) yields >99% purity

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 4H), 6.97 (d, J=8.8 Hz, 2H), 4.32 (s, 2H), 3.83 (s, 3H), 3.45–3.32 (m, 4H)
  • HRMS : m/z calc. for C₂₀H₁₈F₃N₂O₄S [M+H]⁺ 463.0942, found 463.0938

Challenges and Solutions

Regioselectivity Issues :

  • Competing substitution at position 5 minimized using bulky ligands (XPhos) in coupling reactions
    Acid Sensitivity :
  • Methoxy groups require neutral pH during oxidation (pH 6.5–7.5 maintained with NaHCO₃)

Industrial-Scale Adaptations

For kilogram-scale production:

  • Replace mCPBA with H₂O₂/TFA system to reduce cost
  • Implement continuous flow hydrogenation for bromide intermediates
  • Achieves 82% overall yield with 99.7% purity

Emerging Methodologies

Recent advances propose:

  • Electrochemical Synthesis : Direct C-H trifluoromethylation using CF₃SO₂Na as CF₃ source
    • Current density: 10 mA/cm²
    • Yield: 69%
  • Biocatalytic Approaches :
    • Use of E. coli-expressed P450 enzymes for sulfide oxidation
    • Reduces heavy metal waste by 94%

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization and substitution, requiring precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Cyclization : Use polar aprotic solvents (e.g., DMF) under reflux to enhance ring closure efficiency .
  • Substituent Introduction : Optimize stoichiometry of methoxyphenyl and trifluoromethylphenyl precursors to minimize side products. Catalysts like BF₃·Et₂O may improve regioselectivity .
  • Oxidation : Sulfone formation (5,5-dioxide) requires controlled oxidation with mCPBA or H₂O₂ in acetic acid to avoid over-oxidation .
    Key Metrics : Monitor reaction progress via TLC and HPLC, targeting >90% purity.

Basic: How to confirm the molecular structure and purity of the synthesized compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at δ 3.8 ppm, trifluoromethyl at δ 7.2 ppm) .
    • IR Spectroscopy : Confirm sulfone groups (asymmetric SO₂ stretch at ~1300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z 454.12) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydro-thienoimidazole core .

Advanced: How to address conflicting solubility data reported for this compound?

Discrepancies arise from substituent hydrophobicity (e.g., trifluoromethyl vs. methoxy groups). Methodological solutions:

  • Solvent Screening : Test solubility in DMSO (>50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) using nephelometry .
  • Derivatization : Introduce polar groups (e.g., hydroxyl via demethylation) to enhance aqueous solubility without altering core activity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays to mimic physiological conditions .

Advanced: What experimental designs are recommended to evaluate its biological activity?

  • Target Identification : Screen against kinase or protease libraries (e.g., FRET-based assays) due to imidazole’s affinity for metal ions in catalytic sites .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) in cell viability assays (MTT) to determine IC₅₀ values .
  • Selectivity Profiling : Compare activity against related isoforms (e.g., COX-1 vs. COX-2) to assess specificity .
    Data Validation : Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility.

Advanced: How to resolve contradictions in reported enzymatic inhibition data?

Conflicting results may stem from assay conditions or structural analogs. Mitigation strategies:

  • Comparative Studies : Synthesize analogs (e.g., replace trifluoromethyl with chloro) and test under identical conditions to isolate substituent effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key residues (e.g., His⁹³ in target enzymes) .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic: What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of sulfone groups under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Storage Conditions : Store as lyophilized powder at -20°C in amber vials to prevent photodegradation .
  • Formulation : Use cryoprotectants (e.g., trehalose) for aqueous solutions to prevent aggregation .

Advanced: How to design SAR studies for optimizing pharmacological activity?

  • Substituent Variation : Systematically modify methoxy (e.g., ethoxy, hydroxyl) and trifluoromethyl (e.g., methyl, bromo) groups .
  • Core Modifications : Compare thienoimidazole with pyrazoloimidazole cores to assess scaffold-specific activity .
  • Pharmacokinetic Profiling : Measure logP (octanol-water) and metabolic stability (microsomal assays) to prioritize lead compounds .

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